

Solubility of (S)-1-Octyn-3-ol in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Octyn-3-ol

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An In-Depth Technical Guide to the Solubility of **(S)-1-Octyn-3-ol** for Pharmaceutical Research and Development

Abstract

(S)-1-Octyn-3-ol is a valuable chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of prostaglandins and other complex molecular architectures.^[1] A thorough understanding of its solubility characteristics in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and streamlining drug development workflows. This technical guide provides a comprehensive analysis of the solubility of **(S)-1-Octyn-3-ol**, grounding predictions in the fundamental principles of molecular structure, polarity, and intermolecular forces. By synthesizing theoretical knowledge with practical, field-proven experimental methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile intermediate.

Introduction to (S)-1-Octyn-3-ol: A Profile

(S)-1-Octyn-3-ol is a chiral secondary alcohol containing a terminal alkyne. Its bifunctional nature—a reactive hydroxyl group and a versatile terminal triple bond—makes it a highly sought-after precursor in asymmetric synthesis.

Chemical Identity:

- Chemical Name: (S)-Oct-1-yn-3-ol
- CAS Number: 32556-71-1[1]
- Molecular Formula: C₈H₁₄O[1]
- Molecular Weight: 126.20 g/mol [1]
- Appearance: Colorless to light yellow clear liquid[2]

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- Structure:

The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates its utility. In drug development, solvent selection influences reaction rates, yield, and purity. For a molecule like **(S)-1-Octyn-3-ol**, choosing the correct solvent is essential for controlling reactivity at either the hydroxyl or alkyne group, facilitating purification via chromatography or extraction, and ensuring homogeneity in reaction mixtures.

Theoretical Principles Governing Solubility

The solubility behavior of **(S)-1-Octyn-3-ol** is governed by its distinct molecular features and the interplay of intermolecular forces, a concept best summarized by the principle "like dissolves like".[3][4][5] This principle states that substances with similar polarities and intermolecular forces are likely to be soluble in one another.[5][6]

Molecular Structure: An Amphiphilic Balance

(S)-1-Octyn-3-ol is an amphiphilic molecule, meaning it possesses both a polar and a non-polar region.

- The Polar Head: The hydroxyl (-OH) group at the C-3 position is highly polar. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the

oxygen's lone pairs).[7][8] This region of the molecule will drive its interaction with polar solvents.

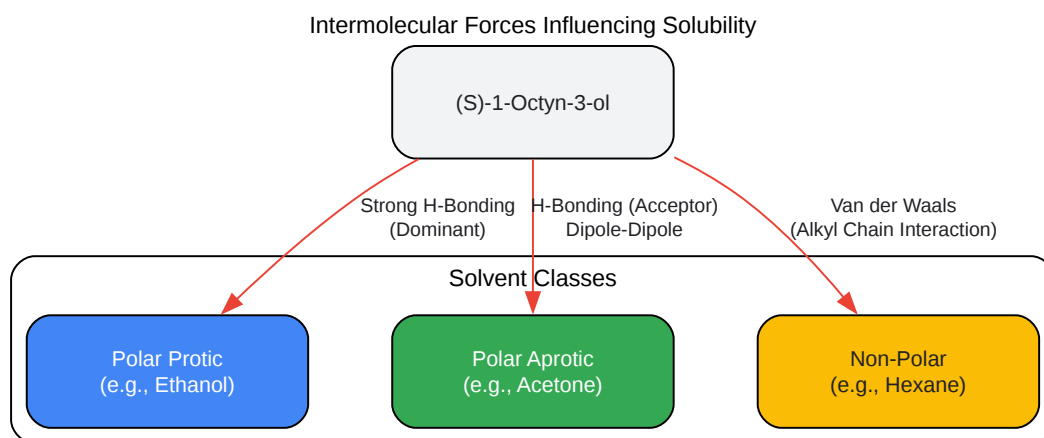
- **The Non-Polar Tail:** The eight-carbon chain, including the terminal alkyne, constitutes a significant non-polar, lipophilic region. This "tail" interacts primarily through weaker van der Waals forces (London dispersion forces) and will favor solubility in non-polar solvents.
- **The Alkyne Group:** The terminal alkyne ($\text{C}\equiv\text{C-H}$) is weakly polar and contributes minimally to the overall polarity compared to the hydroxyl group.

The solubility of **(S)-1-Octyn-3-ol** in any given solvent is a result of the competition between these two regions.

Intermolecular Forces at Play

The dissolution process requires that the energy gained from solute-solvent interactions is sufficient to overcome the energy of the solute-solute and solvent-solvent interactions. For **(S)-1-Octyn-3-ol**, the key interactions are:

- **Hydrogen Bonding:** The strongest intermolecular force influencing its solubility. This occurs between its -OH group and polar protic solvents (like alcohols) or hydrogen bond acceptors in polar aprotic solvents (like acetone).[9][10]
- **Dipole-Dipole Interactions:** Occur between the polar -OH group and other polar molecules (e.g., dichloromethane, ethyl acetate).
- **Van der Waals Forces:** The primary interaction between the molecule's non-polar alkyl chain and non-polar solvents (e.g., hexane, toluene).



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Caption: Key intermolecular forces between **(S)-1-Octyn-3-ol** and solvent classes.

Solubility Profile Across Common Organic Solvents

While extensive quantitative data is not readily available in the literature, a reliable solubility profile can be predicted based on the principles discussed above. The following table summarizes the expected solubility of **(S)-1-Octyn-3-ol**.

Solvent	Class	Relative Polarity ¹	Predicted Solubility	Rationale
Water (H ₂ O)	Polar Protic	1.000	Slightly Soluble	Strong H-bonding is counteracted by the long, non-polar C8 chain. Data suggests low solubility (3.4 - 6.5 g/L). [11] [12] [13]
Methanol (MeOH)	Polar Protic	0.762	Miscible	Strong H-bonding capability and moderate polarity of the solvent can accommodate both polar and non-polar parts of the solute.
Ethanol (EtOH)	Polar Protic	0.654	Miscible	Excellent H-bonding and a slightly longer alkyl chain than methanol make it an ideal solvent. The related 1-octen-3-ol is soluble in alcohol. [14]
Isopropanol (IPA)	Polar Protic	0.546	Miscible	Similar to ethanol, strong H-bonding interactions are

expected to lead to high solubility.

A strong H-bond acceptor that can also accommodate the non-polar chain, leading to high solubility.

Acetone

Polar Aprotic

0.355

Miscible

Tetrahydrofuran (THF)

Polar Aprotic

0.207

Miscible

A good H-bond acceptor with low polarity, effectively solvating both ends of the molecule.

Ethyl Acetate (EtOAc)

Polar Aprotic

0.228

Soluble

Can act as a hydrogen bond acceptor; its moderate polarity should effectively dissolve the compound.

Dimethyl Sulfoxide (DMSO)

Polar Aprotic

0.444

Soluble

A very strong H-bond acceptor, expected to readily dissolve the solute.

Dichloromethane (DCM)

Polar Aprotic

0.309

Soluble

Dipole-dipole interactions with the hydroxyl group and van der Waals forces with the alkyl chain should

				promote solubility.
Toluene	Non-Polar	0.099	Soluble	The aromatic ring and methyl group interact well with the C8 non-polar chain, while being polarizable enough to tolerate the -OH group.
Hexane	Non-Polar	0.009	Soluble / Partially Soluble	Primarily van der Waals interactions. The highly polar -OH group may limit miscibility, but the long alkyl chain promotes solubility.

¹Relative polarity values are from Christian Reichardt's work, with water normalized to 1.[15]

Experimental Protocol for Solubility Determination

For novel applications or solvent systems, experimental verification is crucial. The following protocols provide a framework for both rapid screening and quantitative measurement.

Safety Precautions

Before beginning, consult the Safety Data Sheet (SDS). **(S)-1-Octyn-3-ol** is harmful if swallowed and may cause skin and eye irritation.[14][16][17] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated fume hood.

Protocol 1: Qualitative Solubility Classification

This method provides a rapid assessment and classifies the compound based on its acid-base properties.^{[18][19]}

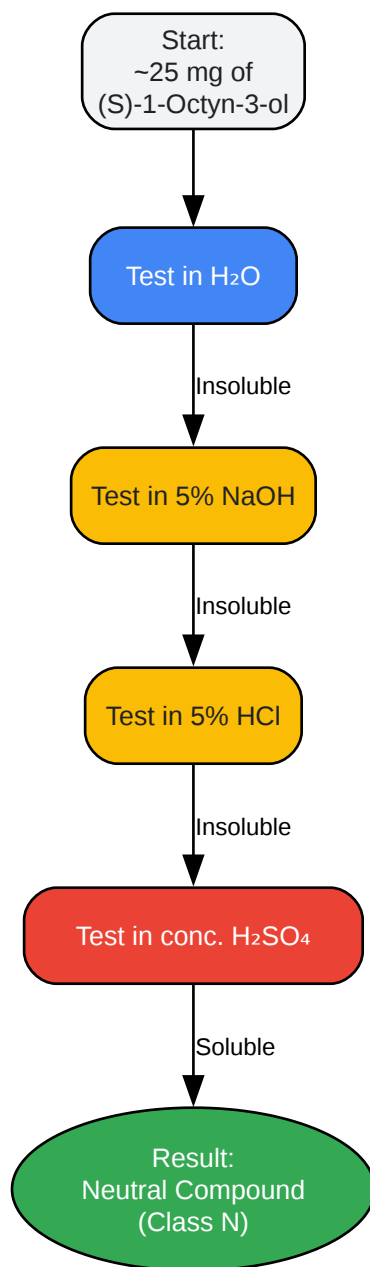
Materials:

- **(S)-1-Octyn-3-ol**
- Test tubes and rack
- Graduated cylinder or micropipettes
- Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% HCl (aq), conc. H₂SO₄

Procedure:

- **Water Solubility:** To a test tube, add ~25 mg of **(S)-1-Octyn-3-ol**. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing or shaking vigorously for 30 seconds after each addition. Observe for complete dissolution.
 - Expected Result: Insoluble or slightly soluble. Proceed to step 2.
- **Ether Solubility:** Repeat step 1 using diethyl ether as the solvent.
 - Expected Result: Soluble.
- **Acid/Base Tests:** If the compound is water-insoluble, test its solubility in 5% NaOH and 5% HCl using the same procedure as step 1.
 - Expected Result: **(S)-1-Octyn-3-ol** is a neutral compound (an alcohol) and should be insoluble in both 5% NaOH and 5% HCl. The absence of a reaction confirms the lack of strongly acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups.
- **Sulfuric Acid Test:** (Perform with extreme caution in a fume hood). Add ~25 mg of the compound to a clean, dry test tube. Carefully add 0.5 mL of cold, concentrated H₂SO₄. A positive test is dissolution or any color change.

- Expected Result: Soluble. The oxygen atom's lone pairs will be protonated by the strong acid, forming a soluble salt. The alkyne may also react. This confirms the presence of an oxygen-containing functional group.



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Caption: Experimental workflow for the qualitative solubility classification.

Protocol 2: Quantitative Solubility Measurement (Shake-Flask Method)

This protocol determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in mg/mL or mol/L.[\[20\]](#)

Materials:

- **(S)-1-Octyn-3-ol**
- Chosen organic solvent
- Scintillation vials or small flasks with screw caps
- Analytical balance
- Orbital shaker with temperature control
- Syringe filters (0.45 μ m, PTFE or other solvent-compatible material)
- Analytical instrumentation (GC, HPLC, or quantitative NMR)

Procedure:

- **Preparation:** Add an excess amount of **(S)-1-Octyn-3-ol** to a vial containing a known volume of the solvent (e.g., 2.0 mL). "Excess" means enough solid/liquid should remain undissolved to ensure saturation.
- **Equilibration:** Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for at least 24 hours to ensure the solution reaches equilibrium.
- **Phase Separation:** After 24 hours, stop shaking and allow the vial to sit undisturbed at the same constant temperature for several hours, permitting the undissolved solute to settle.
- **Sampling:** Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Do not disturb the undissolved layer.

- **Filtration:** Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This removes any microscopic undissolved particles.
- **Analysis:** Determine the concentration of **(S)-1-Octyn-3-ol** in the filtered sample using a pre-calibrated analytical method (e.g., GC with an internal standard). Alternatively, for non-volatile solvents, the mass of the solute can be determined gravimetrically after carefully evaporating the solvent.
- **Calculation:** Express the result as mass of solute per volume of solvent (e.g., mg/mL).

Implications for Researchers and Drug Development

A clear understanding of this solubility profile directly impacts laboratory efficiency and project success:

- **Reaction Solvent Choice:** For reactions targeting the hydroxyl group (e.g., esterification, etherification), aprotic solvents like THF or Dichloromethane are ideal as they solubilize the starting material without competing in the reaction. For reactions involving the alkyne (e.g., Sonogashira coupling), solvents like THF, Toluene, or DMF are common choices.
- **Purification Strategy:** The amphiphilic nature of **(S)-1-Octyn-3-ol** makes it well-suited for normal-phase silica gel chromatography. A gradient elution starting with a non-polar solvent (like Hexane) and gradually increasing the polarity with a more polar solvent (like Ethyl Acetate) will effectively separate it from non-polar byproducts and more polar impurities.
- **Work-up and Extraction:** When quenching a reaction, knowledge of solubility is key. The compound's low water solubility allows for efficient extraction from aqueous layers into organic solvents like Ethyl Acetate or Diethyl Ether.

Conclusion

The solubility of **(S)-1-Octyn-3-ol** is a nuanced interplay between its polar hydroxyl head and its non-polar hydrocarbon tail. It exhibits broad solubility in a range of common polar and non-polar organic solvents, making it a highly versatile intermediate. Its miscibility in alcohols, ethers, and ketones is driven by hydrogen bonding, while its solubility in hydrocarbons is governed by van der Waals forces. Its limited solubility in water is a key property for extraction and purification. By leveraging the theoretical principles and experimental protocols detailed in

this guide, researchers can make informed, efficient, and logical decisions in their synthetic and developmental endeavors, ultimately accelerating the path from discovery to application.

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- To cite this document: BenchChem. [Solubility of (S)-1-Octyn-3-ol in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585859#solubility-of-s-1-octyn-3-ol-in-common-organic-solvents]

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